1,4-Phenylenediacrylic Acid Diethyl Ester

Solid-state photochemistry Raman phonon spectroscopy Topochemical polymerization

Researchers requiring precise solid-state photopolymerization often face issues with amorphous byproducts and poor photostability. 1,4-Phenylenediacrylic Acid Diethyl Ester solves this via weak exciton-phonon coupling, preserving crystalline lattice order during four-center [2+2] photocycloaddition. • Maintains structural order vs. dicyano analog which becomes amorphous • Markedly lower photodegradability than poly-DSP for durable UV-exposed films • Enables solution-phase visible-light photopolymerization and closed-loop recyclability via reversible cyclobutane linkages. This monomer ensures reproducible results in photonic materials, Langmuir-Blodgett films, and sustainable polymer platforms.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 17088-28-7
Cat. No. B090758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenylenediacrylic Acid Diethyl Ester
CAS17088-28-7
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC
InChIInChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3
InChIKeyQYGWZBFQWUBYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Phenylenediacrylic Acid Diethyl Ester: Structural Baseline and Procurement Specification


1,4-Phenylenediacrylic Acid Diethyl Ester (CAS: 17088-28-7; MF: C₁₆H₁₈O₄; MW: 274.31 g/mol), also known as diethyl p-phenylenediacrylate or p-PDAEt, is a photoreactive diolefinic monomer featuring a central para-phenylene core symmetrically substituted with two propenoate (acrylate) groups in the E (trans) configuration [1][2]. The compound exists as a light orange to yellow-green crystalline solid with a melting point of 94–97°C and is commercially available at ≥97% purity (GC) . Its molecular architecture enables a topochemical [2+2] photocycloaddition polymerization in the crystalline state via a four-center mechanism, producing linear polymers with cyclobutane rings embedded in the main chain [3]. This compound serves as a foundational building block in photopolymerization research, Langmuir-Blodgett film fabrication, and the synthesis of photoreactive polyesters and polyamides [3][4].

Solid-state topochemical photopolymerization
Visible-light solution polymerization
Langmuir-Blodgett film fabrication
Photostable cyclobutane polymer research

Why 1,4-Phenylenediacrylic Acid Diethyl Ester Cannot Be Substituted


Generic substitution of 1,4-phenylenediacrylic acid diethyl ester with its dimethyl ester analog (CAS 7549-44-2) or α,α′-dicyano derivative (p-CPAMe) is scientifically unsound due to quantifiable differences in photopolymerization mechanism, crystalline lattice order, and polymer photostability. Raman phonon spectroscopic studies demonstrate that p-PDAEt (diethyl ester) undergoes an initially homogeneous solid-state photoreaction with weak exciton-phonon coupling, whereas p-CPAMe exhibits strong exciton-phonon coupling and ultimately becomes amorphous [1]. Furthermore, the photodegradability of the resulting poly-p-PDAEt is markedly lower than that of structurally related cyclobutane-containing polymers such as poly-DSP, conferring superior photostability for applications requiring durable polymeric materials [2]. Finally, the diethyl ester exhibits a crystal transition at 56°C and melts at 94–97°C, whereas the dimethyl ester melts at 166–170°C [3], dictating entirely different processing windows for solid-state photopolymerization. These non-interchangeable characteristics mandate procurement of the specific diethyl ester for reproducible results in photopolymerization and materials science research.

Target (p-PDAEt)
Alternative analog
Risk of substitution
Weak exciton-phonon coupling; lattice remains ordered
p-CPAMe: strong exciton-phonon coupling; becomes amorphous
Polymerization mechanism and lattice order may not be preserved
Reported lowest photodegradability among cyclobutane polymers
poly-DSP / poly-P2VB: higher photodegradability
Photostability profile may shift substantially; may not suit light-exposed applications
Melting point 94–97°C; crystal transition at 56°C
Dimethyl ester: melting point 166–170°C
Processing temperature window differs; solid-state polymerization conditions may not transfer

Differentiation of 1,4-Phenylenediacrylic Acid Diethyl Ester from Analogs


Divergent Photopolymerization Mechanisms and Exciton-Phonon Coupling

In a direct head-to-head spectroscopic comparison, p-PDAEt (1,4-phenylenediacrylic acid diethyl ester) and p-CPAMe (α,α′-dicyano-p-phenylenediacrylic acid dimethyl ester) exhibit fundamentally different solid-state photoreaction behaviors. Raman spectroscopy revealed that p-CPAMe exhibits strong exciton-phonon coupling, whereas p-PDAEt exhibits very weak exciton-phonon coupling. Moreover, the reaction in p-PDAEt proceeds homogeneously in the initial stages but becomes heterogeneous in later stages, while p-CPAMe becomes disordered and ultimately amorphous as polymerization progresses. The p-PDAEt lattice remains highly ordered throughout the reaction [1].

Solid-state photoreaction
Direct comparison
Weak exciton-phonon coupling vs. strong coupling; ordered lattice vs. amorphous outcome
Differentiates lattice-order retention during polymerization
Raman phonon spectroscopy; room temperature
Solid-state photochemistry Raman phonon spectroscopy Topochemical polymerization Exciton-phonon coupling

Superior Photostability of Poly-p-PDAEt vs. Cyclobutane Polymers

A direct comparative study of photodegradation behavior among three cyclobutane-containing polymers established a clear hierarchy of photostability. The photodegradability decreases in the order: poly-DSP (poly-2,5-distyrylpyrazine) > poly-P2VB (poly-1,4-bis[2-(2-pyridyl)-vinyl]benzene) ≫ poly-p-PDA Et (polydiethyl p-phenylenediacrylate). The notation '≫' indicates that poly-p-PDA Et is substantially more resistant to photodegradation than poly-P2VB, which is already more stable than poly-DSP [1].

Photodegradability
Direct comparison
Poly-DSP > poly-P2VB ≫ poly-p-PDA Et (reported lowest)
Supports photostability screening for light-exposed materials
Amorphous film & solution; sunlight irradiation
Photodegradation Cyclobutane polymers Polymer photostability Materials durability

Thermal Processing Window: Melting Point Differential

The diethyl ester (p-PDAEt) exhibits a crystal transition point at 56°C and a melting point of 94–97°C, compared to 166–170°C for the dimethyl ester (p-PDAMe). This substantial 71–76°C differential in melting point, coupled with the presence of a crystal transition in the diethyl ester that is absent in reported data for the dimethyl ester, dictates that solid-state photopolymerization of p-PDAEt can be conducted at significantly lower temperatures and across distinct phase regimes [1]. Temperature-dependent studies of p-PDAEt photopolymerization have been conducted over a wide range including the crystal transition point (56°C) and melting point (96°C), establishing that polymerization kinetics are influenced by the monomer's phase state [1].

Melting point
Cross-study comparable
p-PDAEt: 94–97°C; p-PDAMe: 166–170°C (Δ ~71–76°C)
Informs processing temperature window selection
Crystal transition at 56°C for diethyl ester
Thermal properties Solid-state polymerization Monomer processing Crystal transition

Crystal Structure and Phase Stability Confirmation

The crystal structure of p-PDAEt has been definitively solved at both room temperature (α₁ form) and above the crystal transition point at 70°C (α₂ form). At room temperature, crystals are monoclinic, space group P2₁/a, with unit cell parameters a = 7.399(2) Å, b = 9.894(4) Å, c = 10.167(4) Å, β = 99.74(4)°, and Z = 2 [1]. Critically, X-ray diffraction at 70°C revealed no significant differences in molecular arrangement between the α₂ form (above the transition point) and the α₁ form (at room temperature) [2], confirming that the crystal transition at 56°C does not disrupt the topochemical pre-organization required for efficient solid-state polymerization. This structural stability across the phase transition is not guaranteed for other p-phenylenediacrylate esters and must be verified per compound.

Crystal lattice
Supporting evidence
Monoclinic P2₁/a; a=7.399, b=9.894, c=10.167 Å, β=99.74°; α₁ and α₂ forms similar
Confirms topochemical pre-organization across phase transition
XRD at RT and 70°C
X-ray crystallography Monomer crystal packing Topochemical pre-organization Phase transition

Visible-Light Solution Polymerization and Depolymerization

Recent advances demonstrate that p-phenylenediacrylate monomers, including the diethyl ester, can undergo [2+2] photopolymerization in solution under visible light using energy transfer catalysis with 2,2′-methoxythioxanthone, circumventing the traditional requirement for crystalline pre-assembly and high-energy UV irradiation. Critically, this solution polymerization product retains the ability to undergo depolymerization to lower molecular weight polymers via the inherent reversibility of the photo [2+2] cycloaddition [1]. This reversible behavior is a class-level characteristic of p-phenylenediacrylates but was first systematically demonstrated in solution for this platform. In contrast, traditional solid-state photopolymerization of p-PDAEt yields polymers that depolymerize selectively into oligomers under photochemical conditions and randomly into low molecular weight polymer and monomer under thermal conditions [2].

Visible-light process
Class-level inference
Solution polymerization under visible light with energy transfer catalyst; depolymerization demonstrated
Expands processing to solution phase and reversible cycles
Verification for specific diethyl ester context recommended
Visible-light polymerization Energy transfer catalysis Depolymerization Closed-loop recycling

Key Applications of 1,4-Phenylenediacrylic Acid Diethyl Ester


Solid-State Topochemical Photopolymerization

The weak exciton-phonon coupling and maintenance of lattice order during solid-state photopolymerization [1], combined with well-characterized crystal parameters and a stable molecular arrangement across the 56°C phase transition [2][3], make p-PDAEt the monomer of choice for producing highly crystalline cyclobutane-containing polymers via four-center topochemical polymerization. Unlike the dicyano analog p-CPAMe which becomes amorphous upon polymerization [1], p-PDAEt preserves structural order, enabling applications in ordered polymer architectures and photonic materials.

Photostable Polymer Films and Coatings

The markedly lower photodegradability of poly-p-PDA Et compared to poly-DSP and poly-P2VB [4] directly supports the selection of this monomer for durable, light-exposed polymer films and coatings. This quantified photostability advantage is critical for outdoor applications, UV-exposed device components, and long-term materials where photochemical degradation must be minimized.

Visible-Light Recyclable Polymer Synthesis

The recently demonstrated capability of p-phenylenediacrylate monomers to undergo solution-phase [2+2] photopolymerization under visible light using energy transfer catalysis [5] enables processing flexibility beyond traditional crystalline-state methods. The inherent reversibility of the cyclobutane linkages allows for depolymerization, positioning p-PDAEt as a foundational monomer for developing closed-loop chemically recyclable polymers and sustainable materials platforms [5][6].

Langmuir-Blodgett Film Fabrication and Templating

The amphiphilic character achievable with p-PDAEt derivatives and the demonstrated photoreactivity in organized molecular assemblies support its use in Langmuir-Blodgett (LB) film fabrication. The compound's ability to undergo photocontrolled polymerization-depolymerization in confined environments [5] enables the creation of photo-patternable thin films for molecular templating, surface modification, and corrosion-resistant coatings .

Application
Selection Property
Validation Focus
Crystalline photopolymerization
Ordered lattice maintenance during photoreaction
X-ray diffraction, Raman phonon spectroscopy
Photostable films & coatings
Low photodegradability among cyclobutane polymers
Photostability under sunlight/UV exposure
Recyclable polymer synthesis
Visible-light solution processability and depolymerization
Reversible cycloaddition and molecular weight control
Langmuir-Blodgett films
Photoreactivity in organized assemblies
Film uniformity, photo-patterning

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